5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a diverse range of applications in scientific research. This compound features a unique structure that includes a benzyloxyphenyl group, a dimethylaminopropyl chain, a hydroxy group, and a thiophen-2-ylcarbonyl moiety, all connected to a pyrrol-2-one core. Its intricate structure allows it to participate in various chemical reactions and makes it a valuable subject of study in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxyphenyl group.
Introduction of the dimethylaminopropyl chain: This step involves the reaction of a suitable amine with a propyl halide to introduce the dimethylaminopropyl chain.
Formation of the thiophen-2-ylcarbonyl group: This step involves the reaction of thiophene-2-carboxylic acid with a suitable activating agent to form the thiophen-2-ylcarbonyl group.
Cyclization to form the pyrrol-2-one core: This step involves the cyclization of the intermediates under acidic or basic conditions to form the pyrrol-2-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups.
Addition: The double bonds in the thiophene ring can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Addition: Common reagents include halogens and hydrogen under catalytic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Addition: Formation of addition products with halogens or hydrogen.
Scientific Research Applications
5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)phenyl acetic acid: Shares the benzyloxyphenyl group but differs in the rest of the structure.
Thiophene-2-carboxylic acid derivatives: Shares the thiophen-2-ylcarbonyl group but differs in the rest of the structure.
Uniqueness
5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-phenylmethoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4S/c1-28(2)15-7-16-29-24(23(26(31)27(29)32)25(30)22-10-6-17-34-22)20-11-13-21(14-12-20)33-18-19-8-4-3-5-9-19/h3-6,8-14,17,24,31H,7,15-16,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWGYOFQYCLGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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